molecular formula C11H6O B13955613 1,7-Epoxy-3,6-methanonaphthalene CAS No. 57256-63-0

1,7-Epoxy-3,6-methanonaphthalene

Cat. No.: B13955613
CAS No.: 57256-63-0
M. Wt: 154.16 g/mol
InChI Key: LJLDGSNOJDPONB-UHFFFAOYSA-N
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Description

1,7-Epoxy-3,6-methanonaphthalene is a chemical compound with the molecular formula C11H6O It is a derivative of naphthalene, characterized by the presence of an epoxy group and a methano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Epoxy-3,6-methanonaphthalene typically involves the reaction of naphthalene derivatives with epoxidizing agents. One common method is the epoxidation of 1,7-methanonaphthalene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,7-Epoxy-3,6-methanonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

1,7-Epoxy-3,6-methanonaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-Epoxy-3,6-methanonaphthalene involves its interaction with molecular targets through its epoxy group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The epoxy group is reactive and can undergo ring-opening reactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxy-3,6-methanonaphthalene
  • 1,7-Epoxy-2,6-methanonaphthalene
  • 1,7-Epoxy-3,5-methanonaphthalene

Uniqueness

1,7-Epoxy-3,6-methanonaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

57256-63-0

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

5-oxatetracyclo[6.3.1.02,6.04,10]dodeca-1(11),2,4(10),6,8(12)-pentaene

InChI

InChI=1S/C11H6O/c1-6-2-8-4-7(1)9-5-10(8)12-11(9)3-6/h1,3-5H,2H2

InChI Key

LJLDGSNOJDPONB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC1=C4C=C3C(=C2)O4

Origin of Product

United States

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